molecular formula C13H8N2O2S B1628413 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid CAS No. 904813-02-1

2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid

Cat. No.: B1628413
CAS No.: 904813-02-1
M. Wt: 256.28 g/mol
InChI Key: HBRZTXRQVLWXMI-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is an organic compound that features a quinoxaline core substituted with a thiophene ring at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the cyclization of 2-nitroaniline derivatives with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitro group can produce the corresponding amine .

Scientific Research Applications

2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoxaline: Similar structure but with a phenyl group instead of a thiophene ring.

    2-(Furan-2-yl)quinoxaline: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Pyridin-2-yl)quinoxaline: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can participate in unique interactions, making this compound particularly valuable in the design of materials and bioactive molecules .

Properties

IUPAC Name

2-thiophen-2-ylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)14-7-10(15-9)11-5-2-6-18-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRZTXRQVLWXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587648
Record name 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-02-1
Record name 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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